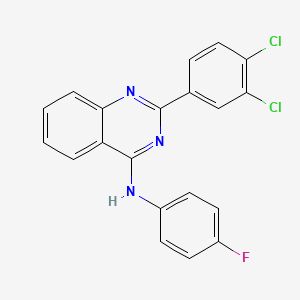
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions.
Final Coupling: The final step may involve coupling the substituted quinazoline with an amine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-(3,4-dichlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine
- 2-(3,4-dichlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine
Uniqueness
The presence of the 4-fluorophenyl group in 2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its analogs.
属性
CAS 编号 |
371222-39-8 |
|---|---|
分子式 |
C20H12Cl2FN3 |
分子量 |
384.2 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H12Cl2FN3/c21-16-10-5-12(11-17(16)22)19-25-18-4-2-1-3-15(18)20(26-19)24-14-8-6-13(23)7-9-14/h1-11H,(H,24,25,26) |
InChI 键 |
HZXUVSLARRBHER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166508.png)
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)
![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)

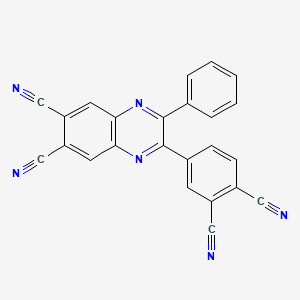
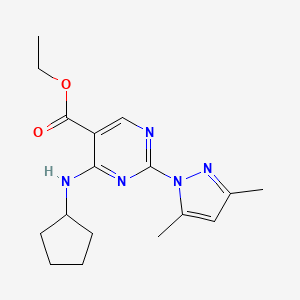
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
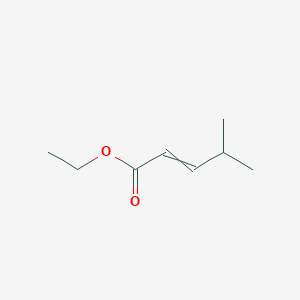
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
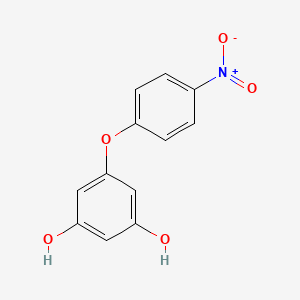
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

